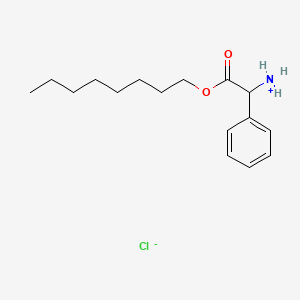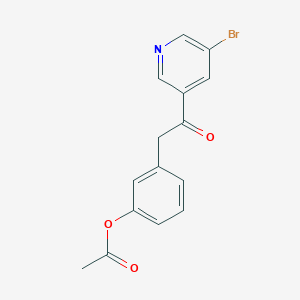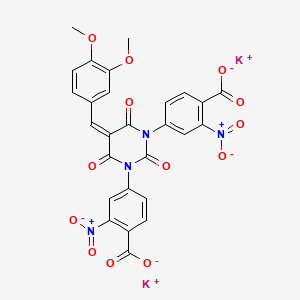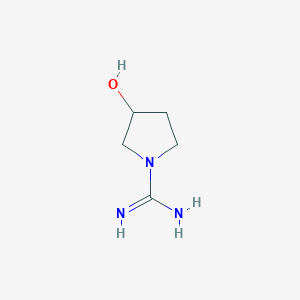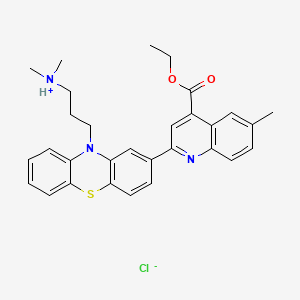
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of cinchoninic acid, phenothiazine, and dimethylaminopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the core cinchoninic acid structure, followed by the introduction of the phenothiazine and dimethylaminopropyl groups. The final step involves esterification and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activity
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of cinchoninic acid, phenothiazine, and dimethylaminopropyl groups. Examples include:
- Cinchoninic acid derivatives
- Phenothiazine derivatives
- Dimethylaminopropyl derivatives
Uniqueness
What sets Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
72170-35-5 |
|---|---|
Fórmula molecular |
C30H32ClN3O2S |
Peso molecular |
534.1 g/mol |
Nombre IUPAC |
3-[2-(4-ethoxycarbonyl-6-methylquinolin-2-yl)phenothiazin-10-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C30H31N3O2S.ClH/c1-5-35-30(34)23-19-25(31-24-13-11-20(2)17-22(23)24)21-12-14-29-27(18-21)33(16-8-15-32(3)4)26-9-6-7-10-28(26)36-29;/h6-7,9-14,17-19H,5,8,15-16H2,1-4H3;1H |
Clave InChI |
NKVXFKLWLACSCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


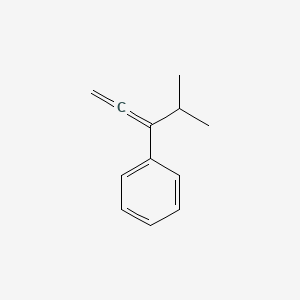
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
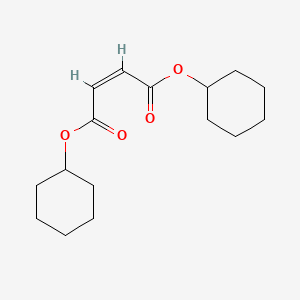
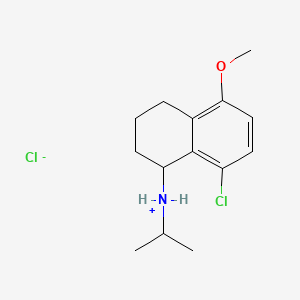
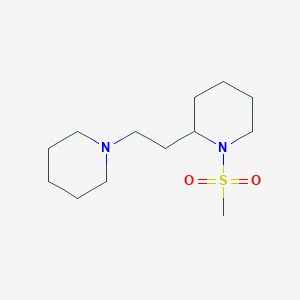
![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
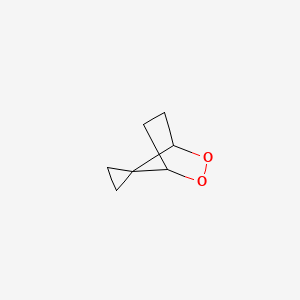
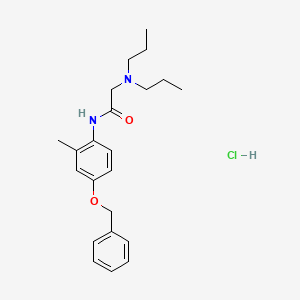
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)

